1-(1-isopropyl-1H-imidazol-2-yl)ethanol
Description
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol is an imidazole-derived secondary alcohol characterized by an isopropyl substituent at the N1 position and a hydroxymethyl group at the C2 position of the imidazole ring. This compound serves as a key intermediate in pharmaceutical and catalytic applications due to its ability to participate in hydrogen bonding and asymmetric synthesis. Its synthesis often involves the reduction of ketone precursors, such as 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, using NaBH₄ in methanol under reflux conditions . The isopropyl group enhances lipophilicity, while the hydroxyl group enables intermolecular interactions, influencing crystallinity and solubility .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3 |
InChI Key |
BEIWJNZSMYPYGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Core Modifications: Replacing imidazole with benzimidazole (e.g., (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol) introduces aromaticity, enhancing π-π stacking but reducing solubility in polar solvents .
- Substituent Effects: The isopropyl group in the target compound improves lipophilicity compared to allyl or difluoromethyl groups, which may alter membrane permeability in biological systems .
- Functional Groups : Sulfonyl chloride derivatives (e.g., (1-Isopropyl-1H-imidazol-2-yl)methanesulfonyl chloride) exhibit higher reactivity in nucleophilic substitutions compared to hydroxyl-bearing analogs .
Key Observations:
- Reduction vs. Condensation : NaBH₄-mediated reductions (e.g., for the target compound) are efficient for alcohol synthesis but may require acidic workup to isolate products . Condensation reactions (e.g., for nitroimidazole derivatives) often employ basic conditions and recrystallization for purification .
- Catalytic Asymmetry : The target compound’s derivatives (e.g., 3a in ) are synthesized via rhodium-catalyzed asymmetric photoredox reactions, achieving up to 96% enantiomeric excess (ee), highlighting its utility in chiral synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
